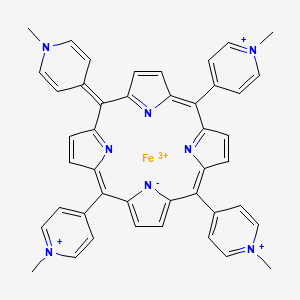

Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex

Übersicht

Beschreibung

Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex, also known as this compound, is a useful research compound. Its molecular formula is C44H36FeN8+5 and its molecular weight is 732.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy and Antimicrobial Applications

The cationic porphyrin, TMPyP, demonstrates high singlet oxygen generation upon light activation and strong DNA affinity. Its applications in photodynamic therapy (PDT) for cancer treatment and antimicrobial PDT are notable. TMPyP and its derivatives exhibit synergistic effects with other photosensitizers and chemotherapeutic agents, enhancing anti-tumor outcomes and reducing resistance. Novel applications include nanoparticle-mediated delivery, controlled drug release, biosensing, and G-quadruplex stabilization for tumor growth inhibition (Garcia-Sampedro et al., 2019).

DNA Binding Interactions

Cationic porphyrins, such as H2T4, demonstrate unique DNA binding interactions, crucial for therapeutic applications. These compounds bind to DNA either externally or through intercalation, influenced by the DNA's base composition rather than sequence. The structural diversity and recognition modes of G-quadruplexes by these porphyrins highlight their potential in drug design, especially for cancer therapy (McMillin et al., 2005).

G-Quadruplex Interactions

The interactions of TMPyP and its analogs with DNA sequences forming G-quadruplexes and duplex structures underpin their relevance in anticancer drug design. Modifications to increase selectivity for G-quadruplexes over duplex structures have been explored, showing promising selectivity patterns, especially for AgII derivatives of TMPyP (Ramos et al., 2021).

Catalysis

Iron and manganese porphyrin-catalyzed enantioselective epoxidation of terminal olefins represents a significant area of application. These catalysts demonstrate high enantiomeric excess and turnover numbers, offering a promising alternative to traditional epoxidation catalysts. This highlights the potential of easy-to-prepare porphyrin catalysts in future synthetic applications (Rose et al., 2005).

Spin Crossover and Molecular Switches

Discrete polynuclear iron(II) complexes, including those with porphyrinic components, exhibit spin crossover (SCO) properties. These materials are explored for their potential in displays, sensors, actuators, or memory components due to their abrupt, hysteretic, and multistep switching capabilities (Hogue et al., 2018).

Wirkmechanismus

Target of Action

Fet4MPyP, also known as iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide or Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex, primarily targets reactive oxygen species (ROS) and nuclear factor kappa B (NF-kappaB) .

Mode of Action

Fet4MPyP acts as a potent antioxidant and inhibitor of NF-kappaB activation . It effectively scavenges reactive oxygen species (ROS), including hydroxyl radicals and superoxide anion radicals . It also inhibits the activation of NF-kappaB, a key transcription factor involved in inflammatory responses .

Biochemical Pathways

Fet4MPyP affects the oxidative stress pathway and the NF-kappaB signaling pathway . By scavenging ROS, it reduces oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects . By inhibiting NF-kappaB activation, it modulates the expression of genes involved in inflammation, immune response, and cell survival .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

Fet4MPyP has been shown to reduce nitrative stress and increase autophagy . It also reduces poly (ADP-ribose) polymerase (PARP) over-activation and neuroinflammation in chronic constriction injury (CCI)-induced rats, and ameliorates functional, behavioral, and biochemical deficits .

Action Environment

The action of Fet4MPyP can be influenced by various environmental factors. For instance, the presence of ROS and NF-kappaB in the cellular environment is crucial for its antioxidant and anti-inflammatory activities The pH and temperature of the environment may also affect its stability and efficacy

Biochemische Analyse

Biochemical Properties

Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex plays a crucial role in biochemical reactions, particularly as a photosensitizer in photodynamic therapy . It interacts with various biomolecules, including proteins and enzymes, to facilitate these reactions. For instance, it has been shown to interact with superoxide dismutase (SOD) and glutathione peroxidase (GPx), mimicking their antioxidant activities . The nature of these interactions involves the coordination of the iron center with the active sites of these enzymes, enhancing their catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been observed to disrupt redox regulation, leading to changes in hydrogen peroxide levels and impacting cellular signaling . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as proteins and enzymes, via its iron center, facilitating electron transfer reactions . This binding can result in either the inhibition or activation of enzyme activity, depending on the specific enzyme involved . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and retains its biochemical activity . It can undergo degradation under certain conditions, such as prolonged exposure to light or extreme pH levels . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of redox regulation and oxidative stress responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation . It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, influencing their activity and, consequently, the levels of reactive oxygen species (ROS) in cells . This interaction can affect metabolic flux and the balance of metabolites involved in redox reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . It has been shown to accumulate in specific cellular compartments, such as mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with cellular membranes and transport proteins .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a role in modulating oxidative stress and redox regulation . Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments . This localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in mitochondrial function .

Eigenschaften

IUPAC Name |

iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPUTYQVYHFIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36FeN8+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209226 | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60489-13-6 | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060489136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)

![n-Ethyl-2-methyl-5-(1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromen-3-yl)pentanamide](/img/structure/B1198492.png)